Cefixime impurity A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

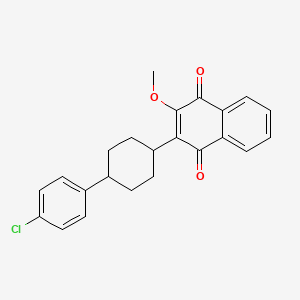

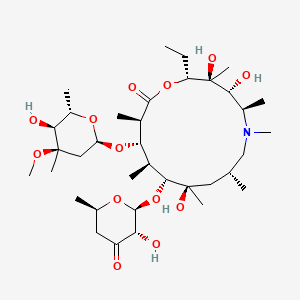

Cefixime impurity A is a related substance that can be found in the antibiotic cefixime, a third-generation cephalosporin. This impurity is typically formed during the synthesis, storage, or degradation of cefixime. Understanding and controlling the levels of this compound is crucial for ensuring the quality and safety of the pharmaceutical product.

Mechanism of Action

Target of Action

Cefixime Impurity A, a mixture of two or more stereoisomers of Cefixime , is a third-generation cephalosporin antibiotic . Its primary target is the bacterial cell wall, specifically the penicillin-binding proteins (PBPs) . These proteins are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

This compound, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting the PBPs, it prevents the final 3D structure of the bacterial cell wall from forming, which in turn inhibits bacterial cell wall peptidoglycan synthesis .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to that of Cefixime, given their structural similarity . Cefixime is an orally-active antibiotic . .

Result of Action

The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective against a broad spectrum of Gram-negative and Gram-positive bacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain beta-lactamase enzymes can affect its stability . Like other third-generation cephalosporins, this compound has been shown to have more stability in the presence of these enzymes compared to first- and second-generation cephalosporins .

Biochemical Analysis

Biochemical Properties

Cefixime Impurity A, like Cefixime, may interact with various enzymes and proteins. Cefixime is known for its potent bactericidal impact and exhibits efficacy against a spectrum of Gram-positive and Gram-negative bacteria . It is highly stable in the presence of beta-lactamase enzymes . Although specific interactions of this compound have not been detailed, it is likely to share similar biochemical properties with Cefixime.

Cellular Effects

Cefixime, the parent compound, is known to inhibit bacterial growth by preventing the formation of their cell walls . It has excellent activity against a wide range of pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . It’s plausible that this compound may have similar effects on cells.

Molecular Mechanism

The molecular mechanism of this compound is not explicitly known. Cefixime, the parent compound, works by binding to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting biosynthesis and arresting the cell cycle . This compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Cefixime have shown that it has a half-life of 3 to 4 hours . This suggests that the effects of Cefixime and possibly its impurities may change over time in laboratory settings.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Cefixime have been conducted in dogs, where it was administered orally at a standard dosage of 5 mg/kg of body weight .

Metabolic Pathways

Cefixime, the parent compound, is known to be involved in the cephalosporin metabolic pathway .

Transport and Distribution

Studies on Cefixime have shown that it can be absorbed in the gastrointestinal tract and distributed throughout the body .

Subcellular Localization

As an antibiotic, Cefixime is known to target the bacterial cell wall . It’s plausible that this compound may have a similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefixime impurity A involves several steps. One method includes the reaction of cefixime with trifluoroacetic acid at a temperature range of 15-25°C for 7-10 hours .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the bulk drug . This method ensures that the impurity is present at acceptable levels in the final pharmaceutical product.

Chemical Reactions Analysis

Types of Reactions: Cefixime impurity A can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Cefixime impurity A has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of cefixime.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is monitored in pharmaceutical formulations to ensure the safety and efficacy of cefixime.

Comparison with Similar Compounds

- Cefixime impurity B

- Cefixime impurity C

- Cefixime impurity D

- Cefixime impurity E

Understanding the properties and behavior of cefixime impurity A is essential for ensuring the quality and safety of cefixime as a pharmaceutical product

Properties

CAS No. |

1335475-08-5 |

|---|---|

Molecular Formula |

C16H17N5O8S2 |

Molecular Weight |

471.47 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

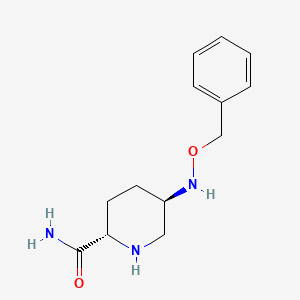

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)